molecular formula C4H7NS B1205332 2-Iminothiolane CAS No. 6539-14-6

2-Iminothiolane

Cat. No.: B1205332
CAS No.: 6539-14-6
M. Wt: 101.17 g/mol
InChI Key: CNHYKKNIIGEXAY-UHFFFAOYSA-N
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Description

2-Iminothiolane, also known as Traut’s reagent, is a cyclic thioimidate compound widely used in biochemical research. It is primarily employed as a thiolating reagent, reacting with primary amine groups to introduce sulfhydryl groups. This compound is particularly valuable in protein modification and cross-linking applications due to its ability to maintain the charge properties of the original amino group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iminothiolane is synthesized through the reaction of thiolamine with an appropriate imine precursor under controlled conditions. The reaction typically occurs at a pH range of 7-10, forming amidine compounds with free sulfhydryl groups . The compound is often prepared in its hydrochloride form to enhance stability and solubility.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and recrystallization to achieve high purity levels. The final product is stored under desiccated conditions at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-Iminothiolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Protein Modification

Introduction of Sulfhydryl Groups
2-Iminothiolane reacts with primary amino groups in proteins to form amidinated derivatives that contain reactive sulfhydryl groups. This reaction is particularly useful for creating stable protein conjugates necessary for various biochemical applications. For example, it has been employed to modify Escherichia coli ribosomes by adding sulfhydryl groups to facilitate RNA-protein crosslinking studies .

Case Study: Glycoprotein Conjugates
Research has demonstrated the utility of this compound in preparing glycoprotein-antibody conjugates. The introduction of sulfhydryl groups allows for the formation of disulfide bonds with proteins containing thiol groups, enhancing the stability and functionality of the resulting conjugates. This technique is crucial for developing targeted therapies and diagnostic tools in immunology .

Drug Delivery Systems

Thiolated Polymers for Drug Delivery
this compound has been integrated into polymeric drug delivery systems to enhance mucoadhesive properties and stability. For instance, chitosan modified with this compound (chitosan-TBA) has shown improved performance in nasal insulin delivery systems. In vivo studies indicated that chitosan-TBA exhibited significantly higher bioavailability compared to unmodified chitosan, making it a promising candidate for non-invasive drug delivery routes .

Table: Comparison of Bioavailability in Insulin Delivery Systems

Delivery SystemBioavailability (%)Pharmacological Efficacy (%)
Chitosan-TBA/Ins6.9 ± 1.54.9 ± 1.4
Unmodified Chitosan/Ins4.2 ± 1.80.7 ± 0.6
Mannitol/Ins1.6 ± 0.4None

Conjugation Chemistry

Crosslinking Agent in Bioconjugation
The ability of this compound to form disulfide bonds makes it an excellent crosslinking agent for creating bioconjugates. It has been utilized in various studies to couple proteins with nanoparticles and antibodies, enhancing their stability and functionality for applications in targeted drug delivery and imaging .

Case Study: Solid-Phase Synthesis
Recent research highlights the use of this compound as a coupling reagent in solid-phase synthesis of polyamine conjugates, showcasing its versatility beyond traditional applications. This method allows for efficient synthesis and purification of complex biomolecules, which can be crucial for therapeutic development .

Mechanism of Action

2-Iminothiolane exerts its effects by reacting with primary amine groups to introduce sulfhydryl groups. This reaction maintains the charge properties of the original amino group, allowing for specific targeting and modification of proteins and peptides. The sulfhydryl groups can then participate in cross-linking or immobilization reactions, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

Uniqueness of 2-Iminothiolane: this compound is unique in its ability to efficiently react with primary amines at neutral to slightly alkaline pH, forming stable amidine compounds with free sulfhydryl groups. This property makes it particularly valuable for applications requiring precise and selective thiolation without altering the charge properties of the target molecules .

Biological Activity

2-Iminothiolane, commonly referred to as Traut's reagent, is a thiol-reactive compound widely used in biochemistry for cross-linking proteins and modifying biomolecules. Its biological activity has been extensively studied, particularly in the context of drug delivery systems, protein interactions, and cancer therapeutics. This article synthesizes key findings from diverse sources, highlighting the compound's applications, mechanisms of action, and implications for therapeutic use.

This compound is characterized by its ability to introduce thiol groups into proteins and peptides. This property is exploited in various biochemical applications, including the formation of disulfide bonds and the stabilization of protein structures. The mechanism involves the nucleophilic attack of thiol groups on electrophilic centers within target molecules, facilitating cross-linking and conjugation.

Applications in Drug Delivery Systems

1. RNA-Protein Cross-Linking:
One significant application of this compound is its use as a cross-linking agent in RNA-protein interactions. A study demonstrated that when E. coli ribosomal subunits were treated with this compound and subsequently exposed to UV light, efficient RNA-protein cross-linking occurred, which can be useful for studying ribosomal function and assembly .

2. Insulin Delivery Systems:
Research has shown that this compound can be covalently attached to chitosan to create a mucoadhesive polymer for insulin delivery. The resulting chitosan-TBA conjugate exhibited a high density of thiol groups (304.9 ± 63.5 μmol/g), enhancing its potential as a delivery system for insulin via nasal administration. In vivo studies indicated that this system significantly improved bioavailability compared to unmodified chitosan .

Delivery System Thiol Groups (μmol/g) Bioavailability (%) Pharmacological Efficacy (%)
Chitosan-TBA304.9 ± 63.56.9 ± 1.54.9 ± 1.4
Unmodified ChitosanNot specified4.2 ± 1.80.7 ± 0.6
MannitolNot specified1.6 ± 0.4No reduction

Cancer Therapeutics

This compound has also been evaluated for its role in cancer treatment through the modification of monoclonal antibodies for targeted therapy. A study on the radiolabeling of antibodies with technetium-99m using this compound showed high immunoreactivity (over 85%) against breast cancer cell lines (MDA-MB-468) and glioblastoma (U-87). This indicates its potential as a tool for targeted radiotherapy .

Case Studies

Case Study: Immunoconjugate Development
In a study involving the development of radiolabeled immunoconjugates using this compound, researchers achieved labeling efficiencies exceeding 96% for various antibody constructs. Biodistribution studies revealed significant tumor uptake with minimal accumulation in normal tissues, suggesting that these conjugates could enhance the efficacy of cancer imaging and treatment .

Case Study: Cautionary Use in Peptide Cross-Linking
While this compound is valuable for cross-linking peptides, caution is advised due to potential side reactions leading to undesired modifications. A study highlighted that the formation of N-peptidyl-2-iminothiolanes could result in altered biological activity or stability of peptides, necessitating careful optimization during experimental design .

Q & A

Q. What are the standard protocols for safely handling 2-Iminothiolane hydrochloride in laboratory settings?

Basic
When handling this compound hydrochloride, use local exhaust ventilation to minimize inhalation risks and wear dust masks, protective gloves, chemical safety goggles, and long-sleeved clothing . In case of skin contact, immediately rinse with soap and water for 15 minutes; for eye exposure, flush with water for several minutes and seek medical attention . Store the compound at 2–8°C in airtight containers, and avoid exposure to strong oxidizers .

Q. How does this compound hydrochloride facilitate the introduction of sulfhydryl groups into biomolecules?

Basic
The reagent reacts with primary amines (e.g., lysine residues) at pH 7–10, forming a stable amidine bond while releasing a free thiol group. This preserves the positive charge of the original amine, minimizing alterations to biomolecular charge distribution . The reaction is optimal in aqueous or polar solvents like DMSO, with solubility exceeding 100 mg/mL in water at 25°C .

Q. What experimental parameters influence the efficiency of sulfhydryl group introduction, and how can they be optimized?

Advanced
Key parameters include:

  • pH : Maintain pH 7–10 to ensure amine reactivity while avoiding hydrolysis .
  • Molar ratio : Use a 10:1 molar excess of this compound to target amines for maximal substitution .
  • Reaction time : Monitor kinetics via Ellman’s assay; typical reactions complete within 1–2 hours at 25°C .
  • Solvent : Pre-dissolve in DMSO for hydrophobic systems, but avoid organic solvents that degrade the reagent (e.g., ether) .

Q. How can researchers address discrepancies in reported reaction yields for protein crosslinking?

Advanced
Discrepancies often arise from purity variations (≥95% by HPLC recommended ) or storage-related degradation (e.g., moisture absorption). Validate reagent integrity via melting point analysis (198–201°C ) and adjust reaction conditions using mechanistic insights from kinetic studies . For inconsistent yields in complex mixtures, pre-purify target proteins to remove competing amines .

Q. What are the best practices for characterizing this compound-modified proteins?

Advanced

  • Sulfhydryl quantification : Use Ellman’s reagent (DTNB) to measure free thiols spectrophotometrically at 412 nm .
  • Structural confirmation : Employ NMR or HPLC-MS to verify amidine bond formation and rule off-target modifications .
  • Functional assays : Test conjugates in downstream applications (e.g., antibody-antigen binding) to confirm retained activity .

Q. What strategies mitigate nonspecific crosslinking in biological mixtures?

Advanced

  • Selective blocking : Pre-treat non-target amines with acetic anhydride or other neutral capping agents .
  • Controlled stoichiometry : Limit reagent excess to ≤20:1 (protein:reagent) to reduce overmodification .
  • Time-resolved quenching : Terminate reactions with excess β-mercaptoethanol or cysteine .

Q. How does buffer composition affect this compound reactivity?

Advanced

  • Phosphate buffers (pH 8.0) enhance reaction rates compared to Tris, which may compete as a primary amine .
  • Avoid amine-containing buffers (e.g., glycine) to prevent reagent depletion.
  • For stability, use degassed buffers to minimize thiol oxidation .

Q. What analytical techniques assess this compound hydrochloride purity?

Basic

  • HPLC : Use a C18 column with UV detection at 208 nm; purity should exceed 95% .
  • Chloride content : Titrate to confirm 98–108% chloride ions per specification .
  • Moisture analysis : Karl Fischer titration ensures <0.1% water content .

Q. How can cytotoxicity risks be evaluated post-conjugation?

Advanced

  • Cell viability assays : Treat cell lines with conjugates and measure metabolic activity (e.g., MTT assay) .
  • Byproduct analysis : Use LC-MS to detect residual iminothiolane or hydrolyzed products (e.g., thiolactone) .
  • In vivo validation : Conduct acute toxicity studies in model organisms if therapeutic use is intended .

Q. What are the limitations of this compound in glycoprotein modification?

Advanced

  • Steric hindrance : Bulky glycans may reduce amine accessibility; optimize reaction temperature (e.g., 37°C) .
  • Charge interference : Highly acidic glycoproteins (e.g., mucins) may require pH adjustment to >8 for efficient modification .
  • Alternative reagents : Compare with Traut’s reagent (same compound) or succinimidyl acetylthioacetate (SATA) for charge-neutral modifications .

Properties

IUPAC Name

thiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHYKKNIIGEXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984006
Record name Thiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6539-14-6
Record name 2(3H)-Thiophenimine, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiolan-2-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iminothiolane
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Record name 2-Iminothiolane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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